3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid involves multiple steps. One of the key intermediates in the synthesis is 6-(bromomethyl)-2-(methoxymethyl)-1,2-benzisoxazol-3(2H)-one. This intermediate undergoes a series of reactions, including deprotection and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has been investigated for its effects on cellular processes and signaling pathways.
Medicine: It shows promise as an anti-inflammatory and anti-arthritic agent, potentially useful in treating conditions like rheumatoid arthritis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling molecules involved in inflammation and immune responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propanoic acid: This compound is structurally similar but has different functional groups, leading to variations in its chemical properties and biological activities.
3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-2,3-dihydro-1,2-benzisoxazol-6-yl)methoxy]phenyl]propanoic acid: Another similar compound with slight differences in its structure, affecting its reactivity and applications.
Uniqueness
The uniqueness of 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific molecular targets involved in inflammation makes it particularly valuable for therapeutic applications .
Eigenschaften
Molekularformel |
C29H33NO8 |
---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H33NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h6,8,10-11,14-15,17,20,23,26,31H,1-5,7,9,12-13,16H2,(H,30,35)(H,32,33) |
InChI-Schlüssel |
BVTLHGMVEXNPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4CCC5C(C4)ONC5=O)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.